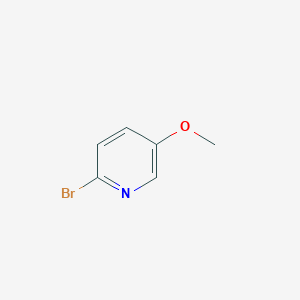
2-Brom-5-methoxypyridin
Übersicht
Beschreibung
2-Bromo-5-methoxypyridine is an organic compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position of the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor antagonists.
Medicine: The compound is used in the development of drugs targeting specific biological pathways, including anti-inflammatory and anticancer agents.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers
Wirkmechanismus
Target of Action
Similar compounds have been used as building blocks for the synthesis of various bioactive molecules, suggesting that 2-bromo-5-methoxypyridine could potentially interact with a wide range of biological targets .
Mode of Action
It’s worth noting that brominated organic compounds often act as electrophiles, reacting with nucleophilic sites in biological molecules . The methoxy group in the pyridine ring could potentially participate in hydrogen bonding or π-π stacking interactions, influencing the compound’s binding to its targets .
Biochemical Pathways
Brominated pyridines have been used in the synthesis of kinase inhibitors, suggesting that they may influence signal transduction pathways .
Result of Action
Brominated pyridines have been used in the synthesis of bioactive compounds, suggesting that they could have diverse effects depending on their targets .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-methoxypyridine could be influenced by various environmental factors. For instance, the pH and ionic strength of the biological milieu could affect its solubility and reactivity . Additionally, the presence of other reactive species or enzymes could influence its stability and metabolism .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-methoxypyridine plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of various bioactive compounds. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex molecular structures. For instance, it is used in the preparation of tetrahydroisoquinoline amides, which are known bronchodilators . The interactions of 2-Bromo-5-methoxypyridine with these biomolecules are primarily through covalent bonding, which enhances the stability and efficacy of the resulting compounds.
Cellular Effects
2-Bromo-5-methoxypyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of central nicotinic acetylcholine receptors, which play a crucial role in neurotransmission . By modulating these receptors, 2-Bromo-5-methoxypyridine can alter cellular communication and metabolic activities, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-methoxypyridine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It acts as a ligand for central nicotinic acetylcholine receptors, binding to these receptors and modulating their activity . This binding interaction can either inhibit or activate the receptors, depending on the concentration and context, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-methoxypyridine change over time due to its stability and degradation properties. The compound is relatively stable at room temperature, but its efficacy may decrease over extended periods . Long-term studies have shown that 2-Bromo-5-methoxypyridine can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it continues to influence cellular processes even after prolonged exposure.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-methoxypyridine vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm to the organism.
Metabolic Pathways
2-Bromo-5-methoxypyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound is metabolized through oxidative and reductive pathways, leading to the formation of intermediate metabolites . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-methoxypyridine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach specific target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Bromo-5-methoxypyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be present in the right cellular environment to interact with its target biomolecules . The compound’s localization can also affect its stability and degradation, influencing its overall efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-5-methoxypyridine can be synthesized through several methods. One common method involves the bromination of 5-methoxypyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .
Industrial Production Methods: In industrial settings, the production of 2-Bromo-5-methoxypyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, and the pyridine ring can undergo reduction to form piperidine derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Amino or thio derivatives of pyridine.
Coupling Products: Biaryl compounds.
Oxidation Products: Aldehydes or carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-3-methylpyridine: Bromine at the second position and a methyl group at the third position.
5-Bromo-2-methoxypyridine: Bromine at the fifth position and a methoxy group at the second position.
Uniqueness: 2-Bromo-5-methoxypyridine is unique due to the specific positioning of the bromine and methoxy groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations .
Eigenschaften
IUPAC Name |
2-bromo-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULVUFYZVYHTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456885 | |
| Record name | 2-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105170-27-2 | |
| Record name | 2-Bromo-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)



![2-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B47517.png)


![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)





